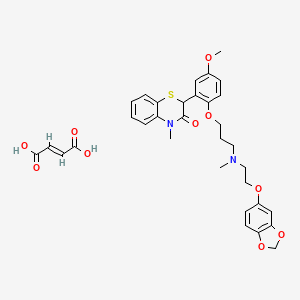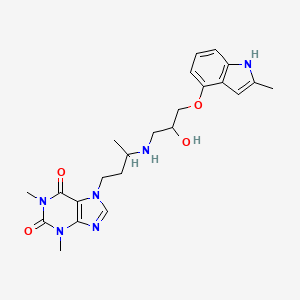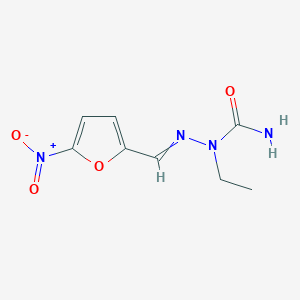
Chlorhydrate d'olprinone
Vue d'ensemble
Description
Olprinone hydrochloride, also known as Loprinone hydrochloride, is a cardiotonic agent . It has been marketed in Japan since 1996 . The compound selectively inhibits PDE type III .
Molecular Structure Analysis
The empirical formula of Olprinone hydrochloride is C14H10N4O · HCl . Its molecular weight is 286.72 g/mol . The SMILES string representation of its structure is Cl [H].CC1=C (C=C (C#N)C (=O)N1)c2ccc3nccn3c2 .
Applications De Recherche Scientifique
Traitement de l'insuffisance cardiaque congestive
Le chlorhydrate d'olprinone est couramment utilisé en milieu clinique pour traiter l'insuffisance cardiaque congestive en raison de ses effets inotropes et vasodilatateurs . Le mécanisme de ces effets cardiaques est attribué à une augmentation des concentrations cellulaires d'AMPc .
Réduction de l'inflammation et des lésions tissulaires dans les traumatismes de la moelle épinière
Le this compound a été trouvé pour réduire le degré d'inflammation de la moelle épinière et de lésions tissulaires . Il réduit significativement l'infiltration des neutrophiles, la formation de nitrotyrosine, les cytokines pro-inflammatoires, l'expression de NF-κB, l'expression de p-ERK1/2 et p38, et l'apoptose . De plus, il améliore significativement la récupération de la fonction des membres postérieurs .
Atténuation de la réponse inflammatoire aiguë et de l'apoptose
Le this compound atténue la réponse inflammatoire aiguë et l'apoptose après un traumatisme de la moelle épinière chez la souris . Ceci est réalisé en inhibant la PDE de type III, qui joue un rôle clé dans la modulation des lésions secondaires de la moelle épinière .
Promotion de la régénération des nerfs périphériques
L'application locale de this compound sur les nerfs sciatiques de rats a montré qu'elle favorisait la régénération des nerfs périphériques . Ceci est associé à une augmentation des niveaux de protéine de choc thermique (HSP)27 au début et dans le nerf sciatique une semaine après .
Augmentation des niveaux de protéines HSP27
L'application locale de this compound sur le nerf sciatique augmente les niveaux de protéines HSP27 dans le DRG au début et dans le nerf sciatique une semaine après . L'augmentation des niveaux d'HSP27 semble entraîner des effets thérapeutiques .
Étude pharmacocinétique
La méthode analytique validée a été utilisée pour déterminer la concentration plasmatique d'olprinone et une étude pharmacocinétique de l'injection de this compound hydraté . Cette étude a porté sur huit volontaires sains chinois .
Mécanisme D'action
Target of Action
Olprinone hydrochloride is a compound that selectively inhibits Phosphodiesterase III (PDE III) . PDE III is present in the myocardium, vascular smooth muscle, fat tissue, and platelets . The primary role of PDE III is to degrade cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various physiological reactions .
Mode of Action
Olprinone hydrochloride interacts with its target, PDE III, by inhibiting its action . This inhibition leads to an increased concentration of cAMP . The elevated levels of cAMP then activate protein kinase A, which in turn activates potential-dependent Ca2+ channels on cell membranes . This interaction results in enhanced myocardial contraction, vasodilation, and suppression of platelet aggregation .
Biochemical Pathways
The inhibition of PDE III by Olprinone hydrochloride affects several biochemical pathways. Primarily, it enhances the myocardial contraction pathway by increasing the concentration of cAMP, leading to the activation of protein kinase A . This activation results in the opening of potential-dependent Ca2+ channels on cell membranes, enhancing myocardial contraction . Additionally, the compound also impacts the vasodilation pathway, leading to peripheral vasodilatory effects .
Pharmacokinetics
Its impact on bioavailability is evident in its clinical use, where it is commonly used to treat congestive cardiac failure due to its inotropic and vasodilating effects .
Result of Action
The molecular and cellular effects of Olprinone hydrochloride’s action are multifaceted. It has positive inotropic effects, leading to enhanced myocardial contraction . It also has vasodilator actions, resulting in improved myocardial mechanical efficiency . Furthermore, Olprinone hydrochloride augments cerebral blood flow by a direct vasodilatory effect on cerebral arteries .
Safety and Hazards
Olprinone hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
A study indicates that treatment with Olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters . These results suggest a future potential of PDE3 inhibitors, including Olprinone, in the therapy of acute respiratory distress syndrome (ARDS) .
Propriétés
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTBMBAQRAOAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045813 | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119615-63-3 | |
| Record name | Olprinone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119615-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olprinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olprinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olprinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLPRINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)



![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)

![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)



![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate;chloride](/img/structure/B1662774.png)
![1-(6-Amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B1662775.png)
![4-(4-Fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B1662776.png)